Structural Differentiation: N3-Isopentyl vs. N3-Isobutyl vs. N3-Cyclopentyl Substituent Impact on Biological Fingerprint
The target compound bears an N3-isopentyl substituent, distinguishing it from the commercially available N3-isobutyl (CAS 1114653-43-8) and N3-cyclopentyl (CAS 1114828-06-6) analogs [1]. While no public bioactivity data exist for the target compound, the N3-isobutyl analog has been profiled in BindingDB and ChEMBL, revealing measurable cholinesterase inhibition: Ki = 9.25 μM for Electrophorus electricus acetylcholinesterase and Ki = 0.45 μM for equine butyrylcholinesterase [1]. These affinities are weak to moderate and consistent with a non-DHFR polypharmacology profile, contrasting sharply with the DHFR-focused design rationale of the Al-Omary series [2]. The isobutyl-to-isopentyl chain elongation by one methylene unit introduces additional hydrophobic surface area and conformational flexibility, which, based on established medicinal chemistry principles, is predicted to alter the free energy of binding to both cholinesterase and any DHFR domain. However, no direct comparative assay data exist to quantify the magnitude of this shift. The N3-cyclopentyl analog, which replaces the flexible isopentyl chain with a constrained cycloalkyl ring, represents a distinct conformational probe, yet also lacks any public bioactivity data . The absence of head-to-head experimental comparison precludes definitive claims of superiority; however, the available cholinesterase data for the isobutyl congener establish that this chemotype engages biological targets beyond DHFR, making the N3 substituent a critical determinant of target engagement profile and a key procurement specification.
| Evidence Dimension | Cholinesterase inhibition (Ki) as a probe of N3-substituent-dependent target engagement |
|---|---|
| Target Compound Data | No public bioactivity data available |
| Comparator Or Baseline | N3-isobutyl analog (CAS 1114653-43-8): Ki (AChE) = 9.25 μM; Ki (BChE) = 0.45 μM [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound data; the N3-cyclopentyl analog (CAS 1114828-06-6) also lacks bioactivity data, preventing any SAR-based interpolation . |
| Conditions | BindingDB/ChEMBL curated data: Competitive inhibition of Electrophorus electricus AChE and equine serum BChE using acetylthiocholine iodide and butyrylthiocholine iodide substrates, respectively [1]. |
Why This Matters
The cholinesterase activity of the isobutyl congener proves that N3-alkyl variation directs target engagement profiles away from the DHFR mechanism established for the parent scaffold, meaning procurement of the incorrect N3 analog will yield fundamentally different biological readouts and invalidate experimental comparisons.
- [1] BindingDB. BDBM50210779 (CHEMBL3950513): 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one. Affinity Data: Ki (AChE) = 9.25E+3 nM; Ki (BChE) = 450 nM; Ki (BChE, non-competitive) = 1.18E+4 nM. View Source
- [2] Al-Omary, F. A. M., Hassan, G. S., El-Messery, S. M., Nagi, M. N., Habib, E. E., & El-Subbagh, H. I. (2013). Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 63, 33–45. View Source
